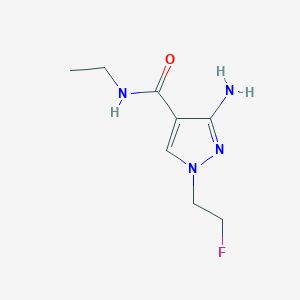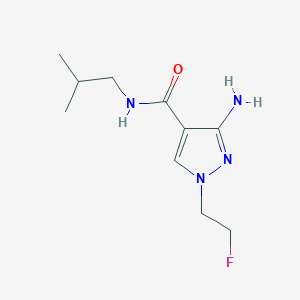
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環複素環化合物です。
2. 製法
合成経路と反応条件
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることによって合成できます。
フルオロエチル基の導入: フルオロエチル基は、2-フルオロエチルハライドを用いた求核置換反応によって導入できます。
アミノ化およびカルボキサミド形成: アミノ基とカルボキサミド官能基は、アミノ化およびアシル化を含む後続の反応によって導入できます。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大化するために最適化された反応条件を伴う場合があります。これには、効率的な合成を確実にするために、特定の触媒、溶媒、および温度制御の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through subsequent reactions involving amination and acylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
反応の種類
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: 求核置換反応または求電子置換反応は、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 適切な条件下で、ハロアルカンやアシルクロリドなどの試薬を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな官能基を導入して、さまざまな誘導体を生み出す可能性があります。
4. 科学研究への応用
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドは、次のようないくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に新薬の開発における医薬品としてその可能性について研究されています。
生物学研究: さまざまな生物学的経路に対するその影響を調べるために、生物学的アッセイで使用される可能性があります。
工業的応用: この化合物は、工業目的で他の複雑な分子の合成に使用できます。
科学的研究の応用
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: It may be used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules for industrial purposes.
作用機序
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または生物学的経路に関与する他のタンパク質を含み得ます。この化合物の効果は、これらの標的への結合を介して仲介され、その活性を調節することにより生じます。
6. 類似の化合物との比較
類似の化合物
3-アミノ-1H-ピラゾール-4-カルボキサミド: エチル基とフルオロエチル基がありません。
N-エチル-1H-ピラゾール-4-カルボキサミド: アミノ基とフルオロエチル基がありません。
1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミド: アミノ基とエチル基がありません。
独自性
3-アミノ-N-エチル-1-(2-フルオロエチル)-1H-ピラゾール-4-カルボキサミドは、アミノ基とフルオロエチル基の両方が存在するために独自です。これらは、異なる化学的および生物学的特性を付与する可能性があります。これらの官能基は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the ethyl and fluoroethyl groups.
N-ethyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and ethyl groups.
Uniqueness
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino and fluoroethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H13FN4O |
|---|---|
分子量 |
200.21 g/mol |
IUPAC名 |
3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChIキー |
IJCPMQFJHFUSDY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN(N=C1N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)


![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
